molecular formula C11H18O7 B1278782 3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose CAS No. 24807-96-3

3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose

Cat. No.: B1278782
CAS No.: 24807-96-3
M. Wt: 262.26 g/mol
InChI Key: MWHWTXULRQTAPZ-HOTMZDKISA-N
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Description

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose: is a derivative of glucose, characterized by the presence of acetyl and isopropylidene groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycosylation processes. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The compound’s acetyl group can be hydrolyzed by esterases, leading to the formation of free hydroxyl groups that can participate in further biochemical reactions. Additionally, the isopropylidene group provides steric hindrance, influencing the compound’s reactivity and interaction with other biomolecules .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of glycosylation enzymes, thereby influencing the glycosylation patterns of proteins and lipids. This modulation can affect cell signaling pathways, as glycosylation is crucial for the proper functioning of many receptors and signaling molecules. Furthermore, the compound can impact gene expression by altering the glycosylation status of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The acetyl group can be recognized and hydrolyzed by esterases, leading to the release of acetic acid and the formation of a free hydroxyl group. This hydroxyl group can then participate in hydrogen bonding and other interactions with enzymes and proteins. The isopropylidene group provides steric hindrance, which can influence the compound’s binding affinity and specificity for different biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of free glucose derivatives. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of glycosylation patterns and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance glycosylation processes and improve cellular function. At high doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and esterases, which facilitate its incorporation into glycosylation processes and its hydrolysis to free glucose derivatives. The compound can also affect metabolic flux by altering the availability of glucose and other metabolites for various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with binding proteins and its incorporation into glycosylation processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. Targeting signals and post-translational modifications can influence the compound’s localization and its activity within these compartments. The compound’s presence in these organelles can affect glycosylation patterns and enzyme activity, thereby influencing cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the acetylation of 1,2-O-isopropylidene-α-D-glucofuranose using acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is unique due to its specific protection pattern, which allows selective reactions at the 3-OH position while maintaining the integrity of other hydroxyl groups. This selective reactivity makes it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHWTXULRQTAPZ-HOTMZDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451397
Record name 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24807-96-3
Record name 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose interact with platinum complexes?

A: Research shows that 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose can act as a ligand, coordinating with platinum(IV) centers. This interaction occurs during the reaction of the platinum precursor [PtMe3(Me2CO)3]BF4 with the carbohydrate in acetone. [] Interestingly, this process can sometimes involve a platinum-promoted cleavage of an isopropylidene protecting group from the carbohydrate molecule. [] This leads to the formation of a new platinum complex where the carbohydrate, in this case, 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose, is directly bound to the platinum center. []

Q2: What is the significance of studying these platinum-carbohydrate complexes?

A: The formation and characterization of platinum-carbohydrate complexes, like those formed with 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose, contribute to a broader understanding of how metal ions interact with carbohydrates in organic solvents. [] This knowledge is valuable in various fields, including medicinal chemistry, where platinum complexes are investigated for their potential anti-cancer properties. Further investigation into the properties and behavior of these complexes could lead to advancements in designing targeted drug delivery systems or developing novel therapeutic agents. []

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